
ethyl 4-(3,4-dichlorobenzyl)-5-formyl-2-phenyl-1H-pyrrole-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-(3,4-dichlorobenzyl)-5-formyl-2-phenyl-1H-pyrrole-3-carboxylate, also known as J147, is a synthetic compound that has gained significant attention in recent years due to its potential therapeutic applications in treating neurodegenerative diseases such as Alzheimer's disease.
Mécanisme D'action
The exact mechanism of action of ethyl 4-(3,4-dichlorobenzyl)-5-formyl-2-phenyl-1H-pyrrole-3-carboxylate is not fully understood, but it is believed to involve multiple targets. ethyl 4-(3,4-dichlorobenzyl)-5-formyl-2-phenyl-1H-pyrrole-3-carboxylate has been shown to activate the transcription factor nuclear factor erythroid 2-related factor 2 (Nrf2), which plays a key role in regulating oxidative stress and inflammation. ethyl 4-(3,4-dichlorobenzyl)-5-formyl-2-phenyl-1H-pyrrole-3-carboxylate also activates the protein kinase C (PKC) pathway, which is involved in regulating synaptic plasticity and memory formation. Additionally, ethyl 4-(3,4-dichlorobenzyl)-5-formyl-2-phenyl-1H-pyrrole-3-carboxylate has been shown to increase the expression of genes involved in mitochondrial biogenesis, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
ethyl 4-(3,4-dichlorobenzyl)-5-formyl-2-phenyl-1H-pyrrole-3-carboxylate has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that ethyl 4-(3,4-dichlorobenzyl)-5-formyl-2-phenyl-1H-pyrrole-3-carboxylate can protect neuronal cells from oxidative stress, reduce Aβ production, and enhance mitochondrial function. In vivo studies using animal models of Alzheimer's disease have also shown that ethyl 4-(3,4-dichlorobenzyl)-5-formyl-2-phenyl-1H-pyrrole-3-carboxylate can improve cognitive function, reduce Aβ levels, and decrease neuroinflammation. ethyl 4-(3,4-dichlorobenzyl)-5-formyl-2-phenyl-1H-pyrrole-3-carboxylate has also been shown to improve glucose metabolism and increase insulin sensitivity in animal models of type 2 diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of ethyl 4-(3,4-dichlorobenzyl)-5-formyl-2-phenyl-1H-pyrrole-3-carboxylate is its ability to cross the blood-brain barrier, which makes it a promising candidate for treating neurodegenerative diseases. ethyl 4-(3,4-dichlorobenzyl)-5-formyl-2-phenyl-1H-pyrrole-3-carboxylate has also been shown to have a good safety profile in animal studies. However, one of the limitations of ethyl 4-(3,4-dichlorobenzyl)-5-formyl-2-phenyl-1H-pyrrole-3-carboxylate is its poor solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for research on ethyl 4-(3,4-dichlorobenzyl)-5-formyl-2-phenyl-1H-pyrrole-3-carboxylate. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another direction is the investigation of the long-term effects of ethyl 4-(3,4-dichlorobenzyl)-5-formyl-2-phenyl-1H-pyrrole-3-carboxylate treatment on cognitive function and neurodegeneration in animal models of Alzheimer's disease. Additionally, the potential therapeutic applications of ethyl 4-(3,4-dichlorobenzyl)-5-formyl-2-phenyl-1H-pyrrole-3-carboxylate in other neurological disorders, such as Parkinson's disease and Huntington's disease, should be explored. Finally, the development of ethyl 4-(3,4-dichlorobenzyl)-5-formyl-2-phenyl-1H-pyrrole-3-carboxylate analogs with improved pharmacokinetic properties may lead to the development of more effective treatments for neurodegenerative diseases.
Méthodes De Synthèse
Ethyl 4-(3,4-dichlorobenzyl)-5-formyl-2-phenyl-1H-pyrrole-3-carboxylate was first synthesized by Schubert et al. in 2012 using a combinatorial approach. The compound was designed by combining structural features of curcumin and cyclohexyl-bisphenol A, both of which have been shown to have neuroprotective properties. The synthesis involves a multistep process, including the condensation of 3,4-dichlorobenzylamine with 2,5-dimethoxybenzaldehyde, followed by the reaction with ethyl acetoacetate and subsequent cyclization.
Applications De Recherche Scientifique
Ethyl 4-(3,4-dichlorobenzyl)-5-formyl-2-phenyl-1H-pyrrole-3-carboxylate has been extensively studied for its potential therapeutic applications in treating neurodegenerative diseases. In vitro studies have shown that ethyl 4-(3,4-dichlorobenzyl)-5-formyl-2-phenyl-1H-pyrrole-3-carboxylate can protect neuronal cells from oxidative stress, reduce amyloid-beta (Aβ) production, and enhance mitochondrial function. In vivo studies using animal models of Alzheimer's disease have also demonstrated that ethyl 4-(3,4-dichlorobenzyl)-5-formyl-2-phenyl-1H-pyrrole-3-carboxylate can improve cognitive function, reduce Aβ levels, and decrease neuroinflammation.
Propriétés
IUPAC Name |
ethyl 4-[(3,4-dichlorophenyl)methyl]-5-formyl-2-phenyl-1H-pyrrole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17Cl2NO3/c1-2-27-21(26)19-15(10-13-8-9-16(22)17(23)11-13)18(12-25)24-20(19)14-6-4-3-5-7-14/h3-9,11-12,24H,2,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSSPITAXGZQYQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C1CC2=CC(=C(C=C2)Cl)Cl)C=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 4-(3,4-dichlorobenzyl)-5-formyl-2-phenyl-1H-pyrrole-3-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[({6-Methylimidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]acetic acid](/img/structure/B2916897.png)

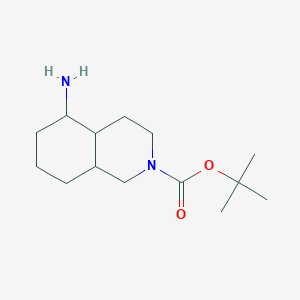

![3-(4-chlorophenyl)-2-ethylsulfanyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2916903.png)
![ethyl 2-(2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2916904.png)
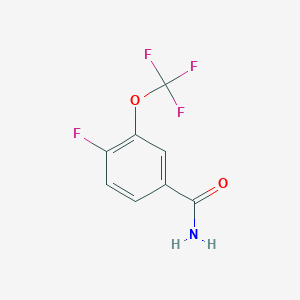
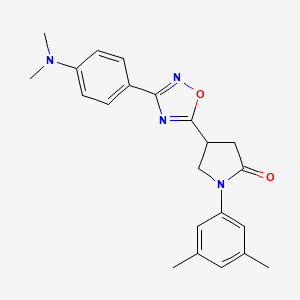
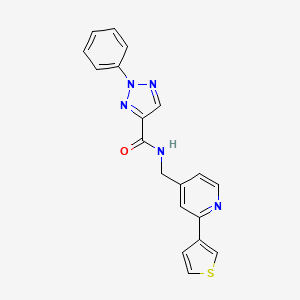

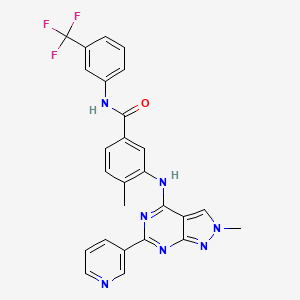
![9-(4-hydroxyphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2916917.png)